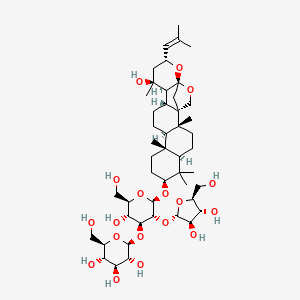

Bacoside A3

Description

This compound has been reported in Bacopa monnieri with data available.

from Bacopa monniera; structure given in first source

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVGTJBRPBOPH-INTDMYAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318255 | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157408-08-7 | |

| Record name | Bacoside A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157408-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacoside A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOSIDE A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bacoside A3: A Technical Guide to its Neuroprotective Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Bacoside A3, a key triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has emerged as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. Its multifaceted mechanism of action involves a coordinated attack on the core pathologies of neurodegeneration: neuroinflammation, oxidative stress, and amyloid-beta (Aβ) toxicity. This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through several interconnected pathways. The primary mechanisms include the potent downregulation of inflammatory responses, robust antioxidant activity, and direct interference with amyloid-β aggregation and toxicity.

Anti-Inflammatory Action

A primary driver of neurodegeneration is chronic neuroinflammation, often initiated by insults such as the accumulation of amyloid-beta plaques. This compound has been shown to effectively quell this inflammatory cascade.[1][2] In in-vitro models using Aβ-stimulated cells, this compound pretreatment prevents the nuclear translocation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[1][3] This inhibition consequently suppresses the expression of downstream pro-inflammatory enzymes and mediators.

Key anti-inflammatory effects include:

-

Inhibition of COX-2: this compound suppresses the overexpression of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[1][2]

-

Reduction of PGE2: It dose-dependently reduces the secretion of Prostaglandin E2 (PGE2), a major inflammatory prostaglandin.[1][2]

-

Suppression of iNOS: The compound also inhibits the formation of inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide, a molecule implicated in neuroinflammation and neuronal damage.[1][2]

Antioxidant and Cytoprotective Properties

Oxidative stress, characterized by an overproduction of Reactive Oxygen Species (ROS), is a critical factor in neuronal damage. This compound demonstrates significant antioxidant capabilities, protecting neuronal cells from oxidative insults.[4][5]

-

ROS Scavenging: Pretreatment with this compound markedly suppresses the generation of ROS in neuronal cells stimulated with stressors like β-amyloid or hydrogen peroxide.[1][6] Studies have shown a significant, concentration-dependent reduction in intracellular ROS.[4]

-

Modulation of Antioxidant Enzymes: Bacosides, in general, are known to enhance the activity of the body's endogenous antioxidant enzyme systems, including Superoxide Dismutase (SOD) and Catalase, further bolstering cellular defense against oxidative damage.[4][7] This action helps maintain mitochondrial integrity and prevents the initiation of apoptotic pathways.[5]

-

Nrf2 Pathway Activation: The neuroprotective effects of compounds from Bacopa monnieri have been linked to the activation of the Nrf2 pathway.[8] This pathway is a master regulator of the antioxidant response, inducing the expression of numerous protective genes, including heme oxygenase-1 (HO-1).[9][10]

Anti-Amyloid Activity

The aggregation of amyloid-beta peptide is a hallmark of Alzheimer's disease. Bacoside A has demonstrated a direct-acting, anti-amyloid effect.[5][11]

-

Inhibition of Fibrillation: Bacoside A, of which this compound is a major component, significantly inhibits the aggregation and fibrillation of Aβ42 peptide.[11][12]

-

Reduction of Aβ Cytotoxicity: By preventing the formation of toxic Aβ oligomers and fibrils, Bacoside A significantly reduces Aβ42-induced cytotoxicity in neuronal cell lines.[11][12][13]

-

Membrane Interaction Blockade: It has been shown to block the interaction of Aβ42 oligomers with cell membranes, a key step in their toxic mechanism.[11][12]

Modulation of Cholinergic System

Cognitive function is heavily reliant on the cholinergic system. Bacoside A has been found to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[14][15] This inhibition increases the availability of acetylcholine in the synaptic cleft, a mechanism similar to that of several approved Alzheimer's drugs.[16]

Quantitative Data on this compound Efficacy

The following table summarizes key quantitative findings from in-vitro studies, demonstrating the potency of Bacoside A and its components.

| Target/Assay | Compound | Model System | Key Finding | Reference |

| Acetylcholinesterase (AChE) Inhibition | Isolated Bacoside A | In vitro enzymatic assay | IC50 value of 9.96 µg/mL | [14] |

| Antioxidant Activity (DPPH Assay) | Isolated Bacoside A | In vitro chemical assay | IC50 value of 73.28 µg/mL | [14] |

| Aβ42-induced Cytotoxicity | Bacoside A | SH-SY5Y neuroblastoma cells | Significantly reduced cell toxicity upon pre-incubation. | [5][12] |

| ROS Reduction | This compound, Bacopaside II | H2O2-stressed N2a cells | 7-fold reduction in ROS levels compared to stressed cells. | [6] |

| Pro-inflammatory Markers | This compound | Aβ-stimulated U87MG cells | Dose-dependent suppression of ROS, iNOS, PGE2, and COX-2. | [1] |

Key Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Lines: Human glioblastoma U87MG cells or mouse neuroblastoma N2a cells are commonly used.[1][4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Protocol: Cells are seeded in plates. After reaching confluence, they are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours). Subsequently, neurotoxicity is induced by adding a stressor like Aβ peptide (e.g., 10 μM) or H2O2 for another incubation period.[1][2]

Assessment of Neuroinflammation

-

Cell Viability (SRB Assay):

-

PGE2 Measurement (ELISA):

-

Protein Expression (Western Blot):

-

Cells are lysed to extract total protein.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, NF-κB).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Measurement of Oxidative Stress

-

Intracellular ROS Quantification:

-

Treated cells are washed with PBS.

-

Cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

-

Fluorescence intensity is measured using a fluorescence microscope or a plate reader, which is proportional to the amount of intracellular ROS.[1]

-

Visualization of Pathways and Workflows

This compound Inhibition of Aβ-Induced Neuroinflammation

The diagram below illustrates the signaling cascade initiated by amyloid-beta and the key intervention points of this compound.

Caption: this compound inhibits multiple points in the Aβ-induced inflammatory cascade.

General Experimental Workflow for Neuroprotection Assays

This flowchart outlines a typical experimental design to assess the neuroprotective effects of a compound like this compound.

Caption: A standardized workflow for evaluating the neuroprotective efficacy of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent, operating through a synergistic combination of anti-inflammatory, antioxidant, and anti-amyloid mechanisms. Its ability to target multiple, interconnected pathological pathways underscores its potential as a disease-modifying therapeutic for Alzheimer's disease and other neurodegenerative conditions. The quantitative data and established protocols provide a solid foundation for further preclinical and clinical investigation. Future in-vivo studies are essential to validate these mechanisms and to establish the pharmacokinetic and pharmacodynamic profile of this compound, paving the way for its development as a novel neurotherapeutic.[1]

References

- 1. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jees.in [jees.in]

- 15. ukaazpublications.com [ukaazpublications.com]

- 16. caringsunshine.com [caringsunshine.com]

Bacoside A3: A Technical Guide to its Role in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is recognized for its nootropic, or cognitive-enhancing, properties. The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins known as bacosides. Among these, Bacoside A stands out as a critical component. It is not a single compound but a mixture of four major saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[1][2]

This technical guide focuses specifically on This compound , a key constituent of Bacoside A. Emerging research highlights its significant potential in neuroprotection and cognitive enhancement. This document synthesizes the current preclinical and clinical evidence, detailing the molecular mechanisms, experimental protocols, and quantitative data related to this compound's effects. It is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for cognitive disorders.

Molecular Mechanisms of Action

This compound exerts its cognitive-enhancing effects through a multi-target mechanism, primarily involving anti-inflammatory, antioxidant, and anti-amyloid pathways.

Anti-inflammatory and Neuroprotective Effects via NF-κB Inhibition

One of the well-documented effects of this compound is its ability to counteract neuroinflammation, particularly inflammation induced by beta-amyloid (Aβ), a hallmark of Alzheimer's disease.[1] Aβ stimulation in neuronal cells triggers a cascade that activates the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] This leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in neuronal damage. This compound intervenes by preventing the nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators and protecting the cell from apoptosis.[1]

Attenuation of Oxidative Stress

Bacosides demonstrate potent antioxidant properties by enhancing the brain's endogenous antioxidant defense system. In vivo studies show that administration of Bacoside A protects the brain from oxidative damage by increasing the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][5] This action helps neutralize reactive oxygen species (ROS), reduce lipid peroxidation, and maintain mitochondrial integrity, thereby shielding neurons from oxidative stress-induced damage.[2][6]

Inhibition of Beta-Amyloid (Aβ) Aggregation

Bacoside A directly interferes with the pathogenesis of Alzheimer's disease by targeting the Aβ peptide.[7] Molecular docking and in vitro studies have shown that bacosides interact with the central hydrophobic core (KLVFFA) of the Aβ42 peptide. This interaction is critical as it stabilizes the Aβ42 monomers, inhibits their conversion into β-sheet structures, and prevents their aggregation into neurotoxic oligomers and mature fibrils.[8] By blocking both fibril formation and the interaction of Aβ oligomers with neuronal membranes, Bacoside A mitigates amyloid-induced cytotoxicity.[7]

Preclinical Evidence & Experimental Protocols

The neuroprotective and cognitive-enhancing effects of this compound and its parent mixture, Bacoside A, are supported by robust in vitro and in vivo data.

In Vitro Studies

A key study demonstrated the protective effects of this compound against Aβ-induced toxicity in a human glioblastoma cell line (U87MG).[1] The results showed that pretreatment with this compound dose-dependently prevented Aβ-mediated cell death, reduced ROS generation, and suppressed the production of inflammatory markers.[1]

Table 1: In Vitro Effects of this compound on Aβ-Stimulated U87MG Cells

| Parameter Measured | Effect of this compound Pretreatment | Observation | Reference |

|---|---|---|---|

| Cell Viability | Prevents Aβ-mediated suppression | Dose-dependent protection | [1] |

| ROS Generation | Suppresses Aβ-induced generation | Concentration-based manner | [1] |

| iNOS Formation | Suppresses Aβ-mediated formation | Dose-dependent suppression | [1] |

| PGE2 Secretion | Suppresses Aβ-mediated secretion | Dose-dependent suppression | [1] |

| COX-2 Overexpression | Suppresses Aβ-induced overexpression | Dose-dependent suppression | [1] |

| NF-κB Translocation| Prevents nuclear translocation | Dose-dependent prevention |[1] |

Note: Specific concentrations and percentage inhibitions were described qualitatively as "dose-based" or "concentration-based" in the source abstract. Further access to the full paper is required for precise IC50 values from this study.

-

Cell Culture: Human glioblastoma U87MG cells are seeded in 96-well microtiter plates and cultured under standard conditions.[1]

-

Treatment: Cells are pretreated with varying concentrations of this compound for 24 hours. Subsequently, cells are stimulated with 10 µM of β-amyloid to induce neurotoxicity.[1]

-

Cell Viability Assessment (Sulforhodamine B Assay):

-

Fixation: After treatment, the culture medium is removed, and cells are fixed by adding 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for at least 1 hour.[9][10]

-

Washing: The TCA is removed, and plates are washed four to five times with 1% acetic acid or tap water to remove unbound dye and debris. Plates are then air-dried.[9][10]

-

Staining: 50-100 µL of 0.04-0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.[9][10]

-

Solubilization & Measurement: After another wash with 1% acetic acid to remove unbound dye, the plates are air-dried. The protein-bound dye is then solubilized with 100-200 µL of 10 mM Tris base solution (pH 10.5).[9][10] The absorbance is read on a microplate spectrophotometer at ~510-565 nm.[10]

-

-

PGE2 Measurement (ELISA): Prostaglandin E2 (PGE2) levels in the cell culture supernatant are quantified using a commercial ELISA kit according to the manufacturer's protocol.[1]

In Vivo Studies

The neuroprotective potential of Bacoside A has been evaluated in a model of chronic cigarette smoke-induced oxidative damage in rats. This model mimics the sustained oxidative stress implicated in neurodegenerative conditions.

Table 2: In Vivo Effects of Bacoside A on Rat Brains Exposed to Cigarette Smoke

| Parameter Measured | Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Antioxidant Enzymes (SOD, Catalase, GPx, GR) | Chronic cigarette smoke exposure (12 weeks) | Bacoside A (10 mg/kg/day, p.o.) | Activities significantly increased compared to smoke-exposed group | [2][5] |

| Non-Enzymatic Antioxidants (Glutathione, Vit. A, C, E) | Chronic cigarette smoke exposure (12 weeks) | Bacoside A (10 mg/kg/day, p.o.) | Brain levels significantly enhanced/restored | [2][5] |

| Mitochondrial Enzyme Activity | Chronic cigarette smoke exposure (12 weeks) | Bacoside A (10 mg/kg/day, p.o.) | Prevented decrease in activities (e.g., SDH, cytochrome C oxidase) | [6] |

| Mitochondrial Lipid Peroxides | Chronic cigarette smoke exposure (12 weeks) | Bacoside A (10 mg/kg/day, p.o.) | Prevented elevation in lipid peroxide levels |[6] |

-

Animal Model: Adult male albino Wistar rats are used for the study.[5][6]

-

Exposure and Treatment:

-

Animals are divided into control, smoke-exposed, Bacoside A-treated, and smoke-exposed + Bacoside A-treated groups.

-

The smoke-exposed groups are placed in a whole-body smoke exposure chamber and exposed to side-stream cigarette smoke twice daily for 12 weeks.[11]

-

The Bacoside A treated group receives an oral gavage of Bacoside A (10 mg/kg body weight/day) suspended in 1% gum acacia for the 12-week period.[5][11]

-

-

Biochemical Analysis:

-

Following the treatment period, animals are sacrificed, and brains are immediately excised.

-

Brain homogenates are prepared for the assessment of antioxidant status.

-

Enzymatic Antioxidants: Activities of superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and glutathione reductase (GR) are measured using established spectrophotometric assay methods.[5][12]

-

Non-Enzymatic Antioxidants: Levels of reduced glutathione (GSH) and vitamins A, C, and E are quantified using appropriate biochemical assays.[5]

-

Mitochondrial Function: Mitochondria are isolated from the brain tissue. The activities of key mitochondrial enzymes (e.g., isocitrate dehydrogenase, succinate dehydrogenase, cytochrome c oxidase) and measures of oxidative phosphorylation (e.g., ATP levels, respiratory control ratio) are determined.[6]

-

Acetylcholinesterase Inhibition and Amyloid Aggregation

Beyond its antioxidant and anti-inflammatory effects, Bacoside A has been shown to directly target mechanisms central to memory formation and Alzheimer's pathology.

Table 3: Quantitative Data on AChE Inhibition and Aβ Aggregation

| Activity | Compound | IC50 / % Inhibition | Method | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | Purified Bacoside A | IC50: 9.91 - 9.96 µg/mL | In vitro enzymatic assay | [13][14] |

| DPPH Radical Scavenging | Purified Bacoside A | IC50: 29.22 µg/mL | In vitro antioxidant assay | [14] |

| Aβ42 Protein Aggregation | Purified Bacoside A | 78% reduction | In vitro aggregation study |[14] |

Note: One in silico and in vitro analysis did not find AChE inhibitory activity for this compound or other components, suggesting that the activity may be dependent on the specific extract, purity, or assay conditions.[15][16]

Clinical Evidence with Standardized Bacopa Monnieri Extracts

While clinical trials on isolated this compound are not yet available, numerous randomized, double-blind, placebo-controlled trials have substantiated the cognitive-enhancing effects of Bacopa monnieri extracts standardized for bacoside content. These studies provide strong inferential support for the activity of its key constituents.

Table 4: Summary of Key Clinical Trials on Standardized Bacopa monnieri Extract

| Study Population | N | Dosage | Duration | Key Cognitive Outcomes | Reference |

|---|---|---|---|---|---|

| Healthy Elderly (>65 years) | 54 | 300 mg/day | 12 weeks | Significant improvement in delayed word recall (AVLT) and Stroop task performance. | [17][18] |

| Medical Students | 60 | 150 mg twice daily | 6 weeks | Significant improvement in tests related to cognitive function. | [19][20] |

| Children with ADHD (6-12 years) | 31 | 225 mg/day | 6 months | Significant reduction in ADHD symptoms (e.g., restlessness, impulsivity). |[21] |

These trials consistently demonstrate that daily supplementation with standardized Bacopa monnieri extract can safely enhance memory acquisition and retention, improve attention, and reduce anxiety and depression scores in diverse populations.[17][18][19]

Conclusion and Future Directions

This compound, a principal saponin from Bacopa monnieri, has emerged as a promising agent for cognitive enhancement and neuroprotection. The preclinical evidence is compelling, demonstrating a multi-faceted mechanism of action that includes potent anti-inflammatory, antioxidant, and anti-amyloid properties. It effectively mitigates neurotoxic insults by inhibiting the NF-κB pathway, bolstering endogenous antioxidant defenses, and directly interfering with the aggregation of amyloid-beta peptides.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound to optimize delivery across the blood-brain barrier.

-

Dose-Response Studies: Conducting rigorous in vivo dose-response studies to establish the optimal therapeutic window for cognitive enhancement.

-

Clinical Trials: Designing and executing clinical trials with purified this compound or Bacoside A-rich formulations to definitively assess its efficacy in populations with mild cognitive impairment (MCI) and early-stage Alzheimer's disease.

-

Target Validation: Further elucidating the specific molecular targets and downstream signaling events modulated by this compound to refine its therapeutic application.

The robust scientific foundation supporting this compound provides a strong impetus for its continued investigation and development as a next-generation therapeutic for preserving and enhancing cognitive health.

References

- 1. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of bacoside A on brain antioxidant status in cigarette smoke exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of bacoside A on cigarette smoking-induced brain mitochondrial dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic insights into Aβ42 aggregation inhibition by bacoside A and withanolide A: An in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacoside A: Role in Cigarette Smoking Induced Changes in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jees.in [jees.in]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]

- 16. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of a standardized Bacopa monnieri extract on cognitive performance, anxiety, and depression in the elderly: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of Standardized Extract of Bacopa monnieri (Bacognize®) on Cognitive Functions of Medical Students: A Six-Week, Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]

Bacoside A3: A Technical Whitepaper on its Role as a Key Bioactive Constituent of Bacoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacoside A, a complex mixture of triterpenoid saponins extracted from Bacopa monnieri, is renowned for its nootropic and neuroprotective properties. Within this mixture, Bacoside A3 stands out as a principal and highly bioactive constituent. This technical guide provides an in-depth exploration of this compound, detailing its chemical characteristics, methodologies for its isolation and quantification, and a comprehensive overview of its pharmacological activities. Particular focus is placed on its neuroprotective mechanisms, including the modulation of inflammatory signaling pathways and the enhancement of endogenous antioxidant defenses. This document aims to serve as a critical resource for researchers engaged in the study of natural compounds for neurodegenerative and inflammatory disorders.

Introduction

Bacopa monnieri, commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine for enhancing memory and intellect.[1] Modern scientific investigation has identified a group of saponins, collectively known as bacosides, as the primary active compounds responsible for these cognitive benefits.[2][3] Bacoside A is a major fraction of these saponins and is itself a mixture of several structurally similar compounds, including this compound, Bacopaside II, Bacopasaponin C, and a jujubogenin isomer of Bacopasaponin C.[2][4][5] Among these, this compound has garnered significant attention for its potent biological activities.[6] This whitepaper consolidates the current scientific knowledge on this compound, presenting its chemical properties, detailed experimental protocols for its study, and its mechanisms of action at the molecular level.

Chemical and Physical Properties of this compound

This compound is a dammarane-type triterpenoid saponin with a jujubogenin aglycone core.[3] Its chemical structure is characterized by a complex glycosidic chain attached to the aglycone, which is crucial for its biological activity.

| Property | Value | Source |

| Molecular Formula | C47H76O18 | [3] |

| Molecular Weight | 929.1 g/mol | [3] |

| CAS Number | 157408-08-7 | [6] |

| Structure | 3-beta-[O-beta-D-glucopyranosyl(1-->3)-O- [alpha-L-arabinofuranosyl(1-->2) ]O-beta-D-glucopyranosyl)oxy]jujubogenin | [6] |

Experimental Protocols

Isolation and Purification of this compound from Bacopa monnieri

The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating Bacoside A, with modifications to enrich for this compound.[1][7]

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction:

-

Column Chromatography:

-

A silica gel (100-200 mesh) column is prepared using ethyl acetate as the slurry solvent.[1][7]

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution is performed using a gradient of increasing methanol concentration in ethyl acetate (e.g., 1% to 30% methanol).[7]

-

Fractions of a defined volume (e.g., 10 mL) are collected sequentially.[1]

-

-

Fraction Analysis and Pooling:

-

Each collected fraction is analyzed by High-Performance Thin-Layer Chromatography (HPTLC) to identify those containing this compound.[1][7]

-

A standard solution of this compound is used for comparison.

-

Fractions showing a high concentration of this compound are pooled together and concentrated to obtain the purified compound.

-

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound in plant extracts and purified samples.[8][9][10]

Caption: this compound inhibits Aβ-induced neuroinflammation.

Studies have shown that this compound pretreatment can prevent the nuclear translocation of NF-κB in response to Aβ stimulation. [11]This inhibition of NF-κB, a key transcription factor for inflammatory genes, leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and subsequently reduces the production of inflammatory mediators such as prostaglandin E2 (PGE2). [11] 4.1.2. Enhancement of Antioxidant Defenses

This compound also exerts its neuroprotective effects by bolstering the brain's own antioxidant defense mechanisms. [2] Modulation of Antioxidant Enzymes by this compound

Caption: this compound enhances cellular antioxidant defenses.

Bacoside A, and by extension its active constituent this compound, has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). [2][12]By enhancing the activity of these enzymes, this compound helps to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and protecting neuronal cells from damage.

Anticancer Activity

Emerging evidence suggests that Bacoside A, containing this compound, possesses anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. Further research is needed to elucidate the specific anticancer mechanisms of purified this compound.

Conclusion

This compound is a pivotal bioactive compound within the Bacoside A complex, contributing significantly to the therapeutic effects of Bacopa monnieri. Its well-defined chemical structure and potent neuroprotective activities, mediated through anti-inflammatory and antioxidant pathways, make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols detailed in this whitepaper provide a foundation for researchers to isolate, quantify, and further explore the pharmacological potential of this promising natural product. Continued research into the specific molecular targets and clinical efficacy of this compound is warranted to fully realize its therapeutic promise.

References

- 1. jees.in [jees.in]

- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jees.in [jees.in]

- 5. impactfactor.org [impactfactor.org]

- 6. This compound--a triterpenoid saponin from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. ijbpas.com [ijbpas.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 11. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of Bacoside A3: A Technical Guide to Binding Affinity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacoside A3, a principal triterpenoid saponin isolated from the medicinal plant Bacopa monniera, has garnered significant attention for its potential therapeutic applications, particularly in the realm of neuroprotection and cancer therapy.[1][2] In silico studies, leveraging computational methods to simulate and analyze biological processes, have become indispensable in elucidating the molecular mechanisms underlying the therapeutic efficacy of natural compounds like this compound. This technical guide provides an in-depth overview of the in silico approaches used to investigate the binding affinity of this compound with various protein targets, offering detailed experimental protocols and summarizing key quantitative findings.

Quantitative Data Summary

The binding affinity of this compound and its derivatives has been computationally evaluated against several key protein targets implicated in various diseases. The following tables summarize the reported binding energies and docking scores from various in silico studies.

Table 1: this compound Binding Affinities with Neurological Disease-Related Targets

| Target Protein | PDB ID | Ligand | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Putative Therapeutic Implication |

| β-amyloid | 1AMB | This compound | -8.599 | Val18, Glu22 | Alzheimer's Disease[3] |

| Leucine-rich repeat kinase 2 (LRRK2) | - | This compound | -4.90 | - | Parkinson's Disease |

| Tryptophan hydroxylase (TPH) | - | This compound | - | Tyr235, Thr265, Glu317 | Memory Enhancement[4] |

Table 2: this compound Binding Affinities with Cancer-Related Targets

| Target Protein | PDB ID | Ligand | Docking Score | Interacting Residues | Putative Therapeutic Implication |

| Matrix Metalloproteinase-2 (MMP-2) | - | This compound-Myricetin combination | 9276 | - | Pancreatic Cancer[5] |

| Matrix Metalloproteinase-9 (MMP-9) | - | This compound-Myricetin combination | 11180 | - | Pancreatic Cancer[5] |

Experimental Protocols

Detailed and reproducible in silico experimental protocols are crucial for the validation and extension of computational findings. This section outlines the typical methodologies employed in the study of this compound's binding affinity.

Molecular Docking Protocol using AutoDock

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following is a generalized protocol using the widely-used AutoDock software.

-

Preparation of the Receptor Protein:

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

-

Gasteiger charges are computed and assigned to the protein atoms.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Preparation of the Ligand (this compound):

-

The 2D structure of this compound is obtained from a chemical database like PubChem.

-

The 2D structure is converted to a 3D structure using software like Open Babel.

-

The ligand's rotatable bonds are defined, and Gasteiger charges are assigned.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are specified to guide the docking simulation to the region of interest.

-

-

Docking Simulation:

-

The Lamarckian Genetic Algorithm (LGA) is commonly employed for docking simulations in AutoDock.

-

The docking parameters, such as the number of GA runs, population size, and number of evaluations, are set.

-

The docking process is initiated, where AutoDock explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

-

-

Analysis of Results:

-

The docking results are clustered based on conformational similarity.

-

The conformation with the lowest binding energy in the most populated cluster is typically considered the most probable binding mode.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation Protocol using GROMACS

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

-

System Preparation:

-

The docked complex of the protein and this compound obtained from molecular docking is used as the starting structure.

-

The complex is placed in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

The box is solvated with a chosen water model (e.g., SPC, TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically performed using the steepest descent algorithm.

-

-

Equilibration:

-

The system is gradually brought to the desired temperature and pressure through a two-step equilibration process:

-

NVT (Canonical) Ensemble: The system is heated to the target temperature while keeping the volume constant.

-

NPT (Isothermal-Isobaric) Ensemble: The pressure of the system is equilibrated to the target pressure while maintaining a constant temperature.

-

-

-

Production MD Run:

-

Once the system is equilibrated, the production MD simulation is performed for a specified duration (e.g., 50 ns, 100 ns).

-

During the simulation, the trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to understand the stability and dynamics of the protein-ligand complex.

-

Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond analysis are calculated.

-

Visualization of Signaling Pathways and Workflows

Logical Workflow for In Silico Analysis of this compound

Caption: General workflow for in silico analysis of this compound.

This compound in Alzheimer's Disease Signaling

Caption: this compound's inhibitory effect on the amyloid-β pathway.

This compound and LRRK2 in Parkinson's Disease

Caption: Potential role of this compound in the LRRK2 signaling pathway.

This compound and MMPs in Cancer Metastasis

Caption: this compound's potential to inhibit MMP-mediated metastasis.

Conclusion

In silico studies provide a powerful and efficient framework for investigating the therapeutic potential of natural compounds like this compound. The computational data summarized and the protocols detailed in this guide highlight the significant binding affinity of this compound with key protein targets involved in neurodegenerative diseases and cancer. These findings underscore the importance of computational approaches in modern drug discovery and provide a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound. The continued application of these in silico methodologies will undoubtedly accelerate the identification and development of novel therapeutics from natural sources.

References

- 1. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Bacoside A3 in Neurodegenerative Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. Current therapeutic options are limited, driving the exploration of novel neuroprotective agents. Bacoside A3, a triterpenoid saponin isolated from Bacopa monnieri, has emerged as a promising candidate due to its antioxidant, anti-inflammatory, and anti-amyloid properties.[1][2][3] This technical guide provides an in-depth overview of the preclinical evidence for this compound's efficacy in models of neurodegeneration. It details the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.

This compound in Alzheimer's Disease (AD)

The primary pathological hallmarks of Alzheimer's disease include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[4] this compound has been investigated for its potential to counteract these pathologies through multiple mechanisms.[5]

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

Chronic neuroinflammation and oxidative stress are key contributors to the pathogenesis of AD. Aβ peptides can stimulate glial cells, leading to the release of pro-inflammatory mediators and reactive oxygen species (ROS).[6][7] Studies show that this compound exerts potent anti-inflammatory and antioxidant effects in neuronal cell models.[6][8]

Pre-treatment of U87MG human glioma cells with this compound was found to prevent Aβ-induced cell viability suppression.[6] It achieves this by inhibiting the generation of ROS and downregulating the expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][8] This leads to a dose-dependent reduction in the secretion of prostaglandin E2 (PGE2), a significant inflammatory mediator.[6][8]

A critical mechanism underlying these effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[6][7] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by Aβ, NF-κB translocates to the nucleus to promote the transcription of pro-inflammatory genes.[7] this compound pretreatment has been shown to prevent this nuclear translocation, thereby suppressing the inflammatory cascade.[6][7]

Figure 1: this compound's anti-inflammatory pathway in Alzheimer's disease models.

Mechanism of Action: Modulation of Amyloid and Tau Pathology

Beyond its indirect effects via inflammation and oxidation, Bacoside A has been shown to directly interact with Aβ peptides.[5][9] Preincubation of Bacoside A with Aβ(1-42) significantly inhibits its fibrillation and cytotoxicity.[9] Spectroscopic analysis suggests that Bacoside A blocks the membrane interactions of Aβ oligomers, which is a key step in their toxic cascade, without disrupting the formation of the oligomers themselves.[9][10]

Recent studies also indicate that Bacopa monnieri extract can reduce the hyperphosphorylation of tau protein.[11] It was observed to inhibit tau aggregation in vitro and reduce the phospho-tau load in formaldehyde-stressed Neuro2a cells.[11] This effect may be mediated by reducing the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), a primary tau kinase.[11][12]

Figure 2: Postulated mechanism of this compound in reducing Tau pathology.

Quantitative Data Summary

While many studies report dose-dependent effects, specific quantitative values for this compound are not always available. Bacoside A, a mixture containing this compound, has shown measurable receptor binding affinities.[13]

| Parameter | Target/Receptor | Ki (μM) | Model System | Reference |

| Binding Affinity | Dopamine D1 Receptor | 12.14 | In vitro receptor binding assay | [13] |

Table 1: In vitro binding affinity of Bacoside A.

This compound in Parkinson's Disease (PD)

Parkinson's disease is primarily caused by the loss of dopaminergic neurons in the substantia nigra.[14] The resulting dopamine deficiency leads to characteristic motor symptoms.[15] Preclinical research suggests that the neuroprotective properties of bacosides, including this compound, could be beneficial in PD models.[14][16]

Mechanism of Action: Neuroprotection and Dopaminergic Preservation

The core mechanisms of action in PD models are linked to this compound's antioxidant and anti-inflammatory properties, similar to those observed in AD models.[14][16] In rodent models of PD induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, administration of bacosides has been shown to:

-

Preserve dopaminergic neurons in the substantia nigra.[16]

-

Reduce markers of oxidative stress and inflammation in the brain.[14][16]

-

Attenuate motor deficits.[16]

An extract from engineered Bacopa monnieri with enhanced this compound content demonstrated improved efficacy in a 6-OHDA-induced rat model of PD.[17] This extract was shown to reduce the 6-OHDA-induced depletion of dopaminergic neurons and improve locomotor activity and neuromuscular coordination.[17]

Quantitative Data Summary

Quantitative data for this compound specifically in PD models is still emerging. Studies have primarily focused on extracts of Bacopa monnieri.

| Effect | Model System | Treatment | Key Findings | Reference |

| Dopaminergic Neuron Protection | 6-OHDA-induced rat model of PD | Engineered Bacopa extract with high this compound content | Reduced dopaminergic depletion | [17] |

| Behavioral Improvement | 6-OHDA-induced rat model of PD | Engineered Bacopa extract with high this compound content | Improved locomotor activity and neuromuscular coordination | [17] |

| Antioxidant Enzyme Upregulation | Rats exposed to cigarette smoke | Bacopa monnieri extract | Significantly increased brain levels of glutathione, Vitamin C, and Vitamin E | [14][15] |

Table 2: Summary of this compound and Bacopa monnieri effects in preclinical PD models.

This compound in Huntington's Disease (HD)

Huntington's disease is a fatal genetic disorder characterized by the degeneration of neuronal cells in the central nervous system.[18] While research into herbal compounds for HD is active, specific preclinical studies focusing on isolated this compound are limited. However, Bacopa monnieri is recognized as a promising candidate for further investigation in HD due to its established neuroprotective mechanisms, including antioxidant and anti-inflammatory activities, which are relevant to HD pathology.[19][20]

Detailed Experimental Protocols

This section provides methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment Workflow

The following workflow is based on studies investigating this compound's effect on Aβ-induced toxicity.[6]

Figure 3: General experimental workflow for in vitro this compound studies.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay is used to quantify cell proliferation and viability based on the measurement of cellular protein content.[6]

-

Cell Seeding: Plate U87MG cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for 24 hours, followed by stimulation with 10 μM β-amyloid.

-

Fixation: After the treatment period, gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the bound stain.

-

Measurement: Read the absorbance of the solution at 510 nm using a microplate reader.

Prostaglandin E2 (PGE2) Measurement: ELISA

This protocol quantifies the concentration of PGE2, an inflammatory mediator, in the cell culture supernatant.[6]

-

Sample Collection: After the experimental treatment, collect the cell culture supernatant from each well.

-

ELISA Protocol: Perform the assay using a commercial PGE2 competitive ELISA kit according to the manufacturer's instructions.

-

Procedure: Briefly, add samples, standards, and a fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 to a microplate pre-coated with anti-PGE2 antibody.

-

Incubation & Washing: Incubate the plate to allow competitive binding. Following incubation, wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate solution (e.g., TMB) to the wells, which will react with the bound HRP to produce a color signal.

-

Reaction Stop: Stop the reaction by adding a stop solution.

-

Measurement: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[21][22][23]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Reaction Mixture: In a test tube or microplate well, mix various concentrations of this compound with the DPPH solution. Make the final volume up with ethanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid is typically used as a positive control.[22]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abscontrol - Abssample) / Abscontrol] x 100 Where Abscontrol is the absorbance of the DPPH solution without the sample.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease, in preclinical models. Its multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, anti-amyloid, and anti-tau aggregation effects, makes it a compelling candidate for further development.[6][9][11][17] However, the current body of research is largely based on in vitro studies and the use of mixed extracts.

Future research should focus on:

-

In Vivo Efficacy: Conducting robust in vivo studies in transgenic animal models of AD, PD, and HD using isolated this compound to confirm its neuroprotective effects and establish a therapeutic window.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its ability to cross the blood-brain barrier and its stability in vivo.[5]

-

Target Identification: Elucidating the direct molecular targets and downstream signaling pathways, such as the potential role of sirtuin activation, to fully understand its mechanism of action.[24][25]

-

Quantitative Analysis: Standardizing assays to produce comparable quantitative data (e.g., IC50, EC50, Ki values) across different studies.

A deeper understanding of this compound's pharmacology and toxicology is essential to bridge the gap between promising preclinical data and potential clinical applications for treating these devastating neurodegenerative diseases.

References

- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacopa monnieri reduces Tau aggregation and Tau-mediated toxicity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Review on Preclinical Evidence-based Neuroprotective Potential of Bacopa monnieri against Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. caringsunshine.com [caringsunshine.com]

- 17. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expanding the Arsenal Against Huntington's Disease-Herbal Drugs and Their Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ijpbs.com [ijpbs.com]

- 22. researchgate.net [researchgate.net]

- 23. DPPH Radical Scavenging Assay [mdpi.com]

- 24. Activation of the sirtuin silent information regulator 1 pathway inhibits pathological myocardial remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

The antioxidant properties of Bacoside A3

An In-depth Technical Guide to the Antioxidant Properties of Bacoside A3

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a principal triterpenoid saponin isolated from Bacopa monnieri, is a compound of significant interest due to its potent neuroprotective and antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous neurodegenerative and chronic diseases. This compound mitigates oxidative damage through a dual mechanism: direct scavenging of free radicals and, more significantly, the upregulation of endogenous antioxidant defense systems. This is primarily achieved through the modulation of the Keap1-Nrf2 signaling pathway, which leads to the enhanced expression of critical antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). This technical guide provides a comprehensive overview of the antioxidant properties of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and visual diagrams of its mechanism of action to support further research and drug development.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect pathways to neutralize oxidative stress. Bacoside A, the complex mixture from which this compound is derived, is known to effectively scavenge free radicals, suppress lipid peroxidation, and activate key antioxidant enzymes.[1][2] Comparative studies have identified this compound and its isomer, Bacopaside II, as the components with the highest neuroprotective and ROS-reducing capabilities within the Bacoside A mixture.[3][4]

Direct Free Radical Scavenging

This compound can directly neutralize various reactive oxygen species, acting as a primary antioxidant. This activity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. By donating an electron or hydrogen atom, this compound stabilizes these reactive molecules, preventing them from damaging cellular components like lipids, proteins, and DNA.

Indirect Antioxidant Activity via Nrf2 Pathway Activation

A more profound and lasting antioxidant effect of this compound is achieved by enhancing the cell's intrinsic antioxidant defenses. This is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Basal State: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5][6]

-

Activation: this compound, acting as an electrophilic phytochemical, is believed to induce a conformational change in the cysteine-rich Keap1 protein. This change prevents Keap1 from marking Nrf2 for degradation.[5][7]

-

Nuclear Translocation and Gene Expression: The stabilized Nrf2 is then free to translocate into the nucleus. Inside the nucleus, it forms a heterodimer with small Maf proteins (sMAF) and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[5][8]

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and enzymes crucial for glutathione synthesis.[8] This upregulation provides a robust and sustained defense against oxidative insults.

Signaling Pathway Diagram: this compound Activation of the Nrf2-ARE Pathway

Caption: this compound-mediated activation of the Nrf2-ARE antioxidant pathway.

Quantitative Antioxidant Activity Data

Quantitative assessment of antioxidant activity is crucial for comparing the efficacy of different compounds. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a substance required to inhibit a specific biological or chemical process (e.g., radical scavenging) by 50%. The data below is for Bacoside A, the mixture containing this compound as a primary active component.

| Assay Type | Compound | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Purified Bacoside A | 29.22 | [9] |

| DPPH Radical Scavenging | Isolated Bacoside A | 73.28 | [10] |

| DPPH Radical Scavenging | Bacoside-A | 48.21 | [11] |

| ABTS Radical Scavenging | Bacoside-A | 48.13 | [11] |

Note: Variations in IC50 values across studies are common and can be attributed to differences in extraction and purification methods, assay conditions, and the specific composition of the "Bacoside A" mixture used.

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for the scientific evaluation of antioxidant properties. Below are detailed methodologies for key assays used to characterize the effects of this compound.

Workflow Diagram: General Protocol for In Vitro Antioxidant Assays

Caption: Standardized workflow for assessing the antioxidant capacity of this compound.

Lipid Peroxidation Inhibition (TBARS Assay)

This assay, based on the method by Ohkawa et al. (1979), measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.[12][13]

-

Reagents:

-

8.1% (w/v) Sodium Dodecyl Sulfate (SDS)

-

20% Acetic Acid solution, adjusted to pH 3.5 with NaOH

-

0.8% (w/v) Thiobarbituric Acid (TBA)

-

n-butanol and pyridine mixture (15:1, v/v)

-

Sample (e.g., tissue homogenate) and MDA standard.

-

-

Protocol:

-

To 0.1 mL of the sample, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid (pH 3.5), and 1.5 mL of 0.8% TBA.

-

Adjust the final volume of the mixture to 4.0 mL with distilled water.

-

Incubate the mixture in a water bath at 95°C for 60 minutes.

-

Cool the tubes under tap water and add 1.0 mL of distilled water.

-

Add 5.0 mL of the n-butanol/pyridine mixture and shake vigorously.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the upper organic layer (n-butanol layer).

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate MDA concentration based on a standard curve generated with 1,1,3,3-tetramethoxypropane.

-

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the ability of SOD to inhibit the autoxidation of pyrogallol, as described by Marklund & Marklund (1974).[14]

-

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM Diethylenetriaminepentaacetic acid (DTPA).

-

Pyrogallol solution (2.6 mM in 10 mM HCl), freshly prepared.

-

Sample (e.g., cell lysate or tissue homogenate).

-

-

Protocol:

-

Pipette 2.8 mL of the Tris-HCl buffer into a cuvette.

-

Add 0.1 mL of the enzyme sample to the cuvette and mix.

-

Initiate the reaction by adding 0.1 mL of the pyrogallol solution.

-

Immediately record the change in absorbance at 420 nm for 3 minutes at 30-second intervals.

-

The rate of pyrogallol autoxidation is determined from the change in absorbance per minute (ΔA/min).

-

One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.

-

Calculate the percent inhibition: [(ΔA/min of control - ΔA/min of sample) / ΔA/min of control] x 100.

-

Catalase (CAT) Activity Assay

This protocol, based on the method by Aebi (1984), measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[15]

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.0).

-

Hydrogen peroxide (H₂O₂) solution (30 mM), freshly prepared in the phosphate buffer.

-

Sample (e.g., cell lysate or tissue homogenate).

-

-

Protocol:

-

Pipette 2.0 mL of phosphate buffer into a quartz cuvette.

-

Add 0.95 mL of the H₂O₂ solution.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding 50 µL of the enzyme sample and mix quickly.

-

Immediately measure the decrease in absorbance at 240 nm for 1-2 minutes against a blank containing the enzyme sample in buffer without H₂O₂.

-

The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.

-

Catalase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

Conclusion and Future Directions

This compound exhibits significant antioxidant properties through both direct radical scavenging and the potentiation of endogenous antioxidant systems via the Nrf2 pathway. Its ability to enhance the expression of enzymes like SOD and CAT provides a robust mechanism for cellular protection against oxidative stress, which is fundamental to its observed neuroprotective effects. The quantitative data and standardized protocols presented in this guide serve as a valuable resource for researchers. Future investigations should focus on elucidating the precise molecular interactions between purified this compound and the Keap1 protein to further refine its mechanism of action. Additionally, in vivo studies are necessary to fully understand its bioavailability, pharmacokinetics, and therapeutic efficacy in disease models driven by oxidative stress, paving the way for its potential development as a clinical agent.

References

- 1. Superoxide dismutase assay (SOD) [bio-protocol.org]

- 2. CAT activity assay [bio-protocol.org]

- 3. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:157408-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. jees.in [jees.in]

- 11. ijpbs.com [ijpbs.com]

- 12. Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ias.ac.in [ias.ac.in]

- 15. Catalase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacoside A3 and its Impact on Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacoside A3, a principal triterpenoid saponin derived from the medicinal plant Bacopa monnieri, has garnered significant attention for its neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neuroinflammation, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. While research demonstrates a dose-dependent inhibitory effect on key inflammatory markers, specific quantitative data such as IC50 values for the purified compound remain to be fully characterized in the literature.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling cascades. In experimental models, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production, respectively. Furthermore, it has been observed to decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and to mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS).

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways implicated in the neuroinflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or β-amyloid, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner, thereby downregulating the expression of its target inflammatory genes.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. In the context of neuroinflammation, activation of these kinases, particularly p38 and JNK, leads to the phosphorylation and activation of transcription factors that regulate the expression of pro-inflammatory genes. While the direct effects of this compound on the phosphorylation of specific MAPK components require further investigation, its ability to suppress downstream inflammatory mediators suggests a potential modulatory role on this pathway.

References

Foundational Research on Bacoside A3's Role in Memory Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacoside A3, a principal triterpenoid saponin derived from the medicinal plant Bacopa monnieri, has garnered significant scientific attention for its potential nootropic and neuroprotective properties. This technical guide provides an in-depth exploration of the foundational research elucidating the role of this compound in memory formation. It details the molecular mechanisms, key experimental findings, and comprehensive protocols for relevant assays. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents for cognitive enhancement and neurodegenerative disorders.

Introduction

Bacopa monnieri, commonly known as Brahmi, has a long history of use in Ayurvedic medicine as a memory enhancer.[1][2] Modern scientific investigations have identified a class of compounds known as bacosides as the primary active constituents responsible for these cognitive benefits.[1][2] Bacoside A is a major component, which is itself a mixture of four saponins: this compound, bacopaside II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C.[1] Among these, this compound is a key bioactive molecule that has been a focus of research into the neuropharmacological effects of Bacopa monnieri.

This guide will focus specifically on the foundational research surrounding this compound, delving into its mechanisms of action that contribute to memory formation and neuroprotection. We will examine its influence on antioxidant pathways, anti-inflammatory responses, and the modulation of neurotransmitter systems. Furthermore, this document provides detailed experimental protocols and quantitative data from pivotal studies to facilitate further research and development in this promising area.

Molecular Mechanisms of this compound in Memory Formation